molecular formula C3H4F3NO B157008 N-Methyl-2,2,2-trifluoroacetamide CAS No. 815-06-5

N-Methyl-2,2,2-trifluoroacetamide

Cat. No. B157008
CAS RN: 815-06-5
M. Wt: 127.07 g/mol
InChI Key: IQNHBUQSOSYAJU-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoroacetamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is a derivative of acetamide with trifluoroacetyl and methyl groups, which significantly influence its physical and chemical properties .

Synthesis Analysis

The synthesis of related compounds such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and 1-(trifluorosilylmethyl)-2-oxoperhydroazepine has been achieved through reactions involving chloromethyltrichlorosilane and subsequent methanolysis or hydrolysis in the presence of Lewis bases . Similarly, N-methylbis(trifluoroacetamide) has been used to trifluoroacetylate carbohydrates, indicating its utility in the synthesis of other trifluoroacetylated compounds .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. For instance, the structure of N-methylacetamide has been determined by gas electron diffraction, revealing bond distances and angles that are likely to be similar in this compound . Additionally, the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide has been studied in various phases, providing insights into the hydrogen bonding and dimer formation that may also be relevant to this compound .

Chemical Reactions Analysis

The chemical behavior of this compound can be partially understood through its reactions. For example, selective on-resin N-methylation of peptide N-trifluoroacetamides has been achieved using the Mitsunobu reaction, which could be applicable to this compound for modifying peptides . The dynamic stereochemistry of related compounds has also been investigated using NMR spectroscopy, providing insights into the activation barriers for permutational isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored through various studies. Nuclear magnetic resonance (NMR) has been used to study the proton and fluorine resonance spectra of N-methyltrifluoroacetamide, which is structurally similar to this compound, revealing information about chemical shifts and coupling constants . Additionally, experimental and theoretical XPS and NEXAFS studies have provided detailed information on the electronic structure and ionization potentials of N-methyltrifluoroacetamide . The intermolecular association in liquid N-methylacetamide, as studied by x-ray scattering, offers insights into hydrogen bonding interactions that could also be present in this compound .

Scientific Research Applications

Trifluoroacetylation Applications

  • Trifluoroacetylation of Amine, Hydroxyl, and Thiol Groups : NMTFA is used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions, resulting in neutral trifluoroacetamides. This technique is particularly useful in trace analysis due to the volatility and sharp elution of these compounds in gas chromatography (Donike, 1973).

  • Carbohydrate Analysis : NMTFA has been applied in the rapid trifluoroacetylation of carbohydrates in a homogeneous medium. The stability of the derivatives in this process facilitates direct use in gas-liquid chromatography (GLC) for analyzing mixtures of trifluoroacetylated cyclitols, hexoses, alditols, and oligosaccharides (Englmaier, 1985).

Derivatization Techniques

  • Stereospecific Derivatization : NMTFA is utilized in the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines, aiding in the separation and quantification of enantiomers through capillary GC/MS (Shin & Donike, 1996).

  • Derivatization of Phenolalkylamines : NMTFA facilitates the preparation of N-trifluoroacetyl-O-trimethylsilyl-phenolalkylamines, useful in gas chromatography and mass spectrometry for identification purposes (Donike, 1975).

Analytical Applications

  • Gas Chromatography and Mass Spectrometry : NMTFA is employed in the preparation of N-mono-trifluoroacetylated derivatives of amphetamines and analogues for analysis via gas chromatography and mass spectrometry (Brettell, 1983).

  • Synthesis and Analysis of Tetraaza[3.3.3.3]meta- and Paracyclopanes : NMTFA is used in the synthesis of these compounds, demonstrating its utility in organic synthesis (Shinmyozu et al., 1993).

  • Quantification of Disinfection By-products in Drinking Water : NMTFA has been utilized in a simplified analytical method for quantifying disinfection by-products in drinking water, an important step in ensuring water safety (Kubwabo et al., 2009).

Safety and Hazards

N-Methyl-2,2,2-trifluoroacetamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

N-Methyltrifluoroacetamide, also known as 2,2,2-Trifluoro-N-methylacetamide or N-Methyl-2,2,2-trifluoroacetamide, is an organic compound with the molecular formula C3H4F3NO . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

N-Methyltrifluoroacetamide may be involved in several biochemical pathways. For instance, it has been used as a derivatizing agent in the analysis of proteinogenic amino acids . .

Result of Action

As a derivatizing agent, it may facilitate the detection and analysis of certain biomolecules . .

Action Environment

The action, efficacy, and stability of N-Methyltrifluoroacetamide can be influenced by various environmental factors. For instance, it is known to be relatively stable under dry conditions . .

properties

IUPAC Name

2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHBUQSOSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061153
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815-06-5
Record name N-Methyltrifluoroacetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name N-methyl-2,2,2-trifluoroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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